3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one
Overview
Description
3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one is a useful research compound. Its molecular formula is C15H11NO4 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities: Some derivatives of this compound, such as 5-fluoro-3-hydroxy-3-{6-hydroxybenzo[d][1,3]dioxol-5-yl}-1-methylindolin-2-one, have shown significant antitumor activities. This was demonstrated through in vitro studies against various cancer cell lines, suggesting potential as anticancer agents (Zhu Min, 2014).
Cytotoxicity Against Human Tumor Cell Lines: Another study synthesized novel analogs of this compound and evaluated their in vitro cytotoxicity against a panel of human tumor cell lines. Some analogs displayed significant cytotoxicity, indicating their potential as leads for anticancer drug development (Narsimha R Penthala et al., 2010).
Palladium-Catalyzed Intramolecular C-H Functionalization: A novel synthesis method involving palladium-catalyzed oxidative intramolecular C-H functionalization reactions was developed for creating derivatives of this compound, indicating its versatility in organic synthesis (Peng Peng et al., 2009).
Antibacterial and Antifungal Activities: Some derivatives have been evaluated for their antibacterial, antifungal, and anti-tubercular activities, showing significant potential in the development of new antimicrobial agents (T. N. Akhaja et al., 2012).
Inhibitors Against Caspase-3: Certain isatin derivatives, closely related to 3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one, have been found to be potent inhibitors against caspase-3, which is significant in the study of apoptosis and potential treatments for diseases involving cell death (Yang Jiang et al., 2011).
Properties
IUPAC Name |
3-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-11-6-13-12(19-7-20-13)5-9(11)14-8-3-1-2-4-10(8)16-15(14)18/h1-6,14,17H,7H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKNSPFBRMMODE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3C4=CC=CC=C4NC3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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